5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Overview
Description
5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that features a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . This method is versatile and can accommodate a variety of substituted anilines, benzylamines, and other primary amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: This compound is a versatile nucleophilic catalyst used in various organic transformations.
Pyrrolidin-2-ones: These compounds share a similar core structure and are known for their pharmacological activities.
Uniqueness
5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the dimethylamino-ethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C12H19N3O/c1-9-8-13-10-4-5-15(7-6-14(2)3)12(16)11(9)10/h8,13H,4-7H2,1-3H3 |
InChI Key |
RDVCNQGFTGHUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=O)N(CC2)CCN(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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